Phenanthro(9,10,1-mna)acridine

Catalog No.
S13137232
CAS No.
35613-14-0
M.F
C23H13N
M. Wt
303.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Phenanthro(9,10,1-mna)acridine

CAS Number

35613-14-0

Product Name

Phenanthro(9,10,1-mna)acridine

IUPAC Name

16-azahexacyclo[10.10.2.02,7.08,24.015,23.017,22]tetracosa-1(23),2,4,6,8,10,12(24),13,15,17,19,21-dodecaene

Molecular Formula

C23H13N

Molecular Weight

303.4 g/mol

InChI

InChI=1S/C23H13N/c1-2-8-17-15(7-1)16-10-5-6-14-12-13-20-23(21(14)16)22(17)18-9-3-4-11-19(18)24-20/h1-13H

InChI Key

RIJLFGBRDPAEAS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=CC=CC4=C3C5=C2C6=CC=CC=C6N=C5C=C4

Phenanthro(9,10,1-mna)acridine is a polycyclic aromatic compound characterized by a fused structure that combines elements of phenanthrene and acridine. Its molecular formula is C23H13NC_{23}H_{13}N and it features a complex arrangement of carbon and nitrogen atoms that contribute to its unique chemical properties. This compound belongs to a broader class of nitrogen-containing polycyclic aromatic hydrocarbons, which are known for their diverse applications in organic electronics, photonics, and biological systems .

Typical of polycyclic aromatic compounds. These include:

  • Electrophilic Aromatic Substitution: The presence of nitrogen in the acridine moiety makes it susceptible to electrophilic attack, allowing for the introduction of various substituents on the aromatic rings.
  • Diels-Alder Reactions: This compound can engage in cycloaddition reactions with dienes, leading to the formation of new cyclic structures.
  • Oxidation and Reduction: The nitrogen atom can undergo oxidation to form N-oxides, while the aromatic rings may be reduced under specific conditions to yield dihydro derivatives .

The synthesis of phenanthro(9,10,1-mna)acridine typically involves multi-step organic reactions. Common methods include:

  • Cyclization Reactions: Starting from simpler precursors such as chlorophenyl derivatives, cyclization can be achieved using bases like sodium hydroxide in solvents such as benzoquinoline to form the fused ring structure .
  • Palladium-Catalyzed Reactions: These methods facilitate the formation of carbon-nitrogen bonds essential for constructing the acridine framework from appropriate aryl halides and amines .
  • Diels-Alder Reactions: Utilizing diene components can also lead to the formation of phenanthro(9,10,1-mna)acridine through cycloaddition processes .

Phenanthro(9,10,1-mna)acridine has several applications:

  • Fluorescent Probes: Its luminescent properties make it suitable for use as a fluorescent probe in analytical chemistry for detecting heavy metals like chromium.
  • Organic Electronics: The compound's electronic properties allow it to be explored in organic light-emitting diodes (OLEDs) and other optoelectronic devices.
  • Photonic Materials: Due to its unique optical characteristics, it may be employed in the development of advanced photonic materials .

Interaction studies involving phenanthro(9,10,1-mna)acridine primarily focus on its binding capabilities with metal ions and biomolecules. Research has shown that its fluorescence can be significantly quenched or enhanced upon interaction with specific ions or molecules. This property is exploited in sensor applications where changes in fluorescence intensity indicate the presence of target analytes such as heavy metals or biomolecular interactions.

Phenanthro(9,10,1-mna)acridine shares structural similarities with several other compounds:

Compound NameStructure TypeNotable Properties
PhenanthrenePolycyclic Aromatic HydrocarbonKnown for its stability and luminescence
AcridineNitrogen-containing AromaticExhibits biological activity; used in dyes
Phenanthro[9,10-d]imidazoleImidazole-fused PhenanthreneUsed in OLEDs; shows unique electronic properties
9-AminoacridineAmino-substituted AcridineAnticancer properties; interacts with DNA

Uniqueness

Phenanthro(9,10,1-mna)acridine is unique due to its specific arrangement of fused rings that combines both phenanthrene and acridine features. This hybrid structure contributes to distinct electronic properties that enhance its utility in fluorescence-based applications compared to its analogs.

XLogP3

6.1

Hydrogen Bond Acceptor Count

1

Exact Mass

303.104799419 g/mol

Monoisotopic Mass

303.104799419 g/mol

Heavy Atom Count

24

Dates

Modify: 2024-08-10

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